4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one
Description
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one is a phenolic enone compound characterized by a conjugated α,β-unsaturated ketone (but-3-en-2-one) linked to a 2,3,4-trihydroxyphenyl moiety. This structure confers unique electronic properties due to the resonance stabilization of the enone system and the hydrogen-bonding capacity of the three adjacent hydroxyl groups. The compound has been isolated from natural sources, such as the marine sponge Iotrochota sp., where it exists in the E-isomeric form .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(E)-4-(2,3,4-trihydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O4/c1-6(11)2-3-7-4-5-8(12)10(14)9(7)13/h2-5,12-14H,1H3/b3-2+ |
InChI Key |
YQEXQDXAWYKWPE-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C(=C(C=C1)O)O)O |
Canonical SMILES |
CC(=O)C=CC1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,4-trihydroxybenzaldehyde with a suitable enone precursor in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trihydroxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, modulating oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The biological and chemical behavior of 4-(2,3,4-trihydroxyphenyl)but-3-en-2-one is heavily influenced by its hydroxyl group arrangement. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Enone-Based Phenolic Compounds
Key Observations:
- Hydroxyl vs. Methoxy groups, while increasing lipophilicity, reduce antioxidant efficacy .
- Chlorinated Analogs: Chlorine substituents (e.g., 4-(3,4-dichlorophenyl)-3-buten-2-one) enhance electrophilicity, making the enone system more reactive in Michael addition reactions but may introduce toxicity concerns .
- Cyclohexyl vs. Phenyl Moieties : Cyclohexyl derivatives (e.g., from Ailanthus altissima) demonstrate that steric bulk and conformational flexibility can modulate bioactivity, as seen in antitumor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
